3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one

Analytical Chemistry Procurement Quality Control

Research pain point: Many 3-arylbenzofuranone antioxidants suffer from reduced hydrogen-donating ability due to 2′-substituent steric hindrance, limiting polymer stabilization efficiency. Solution: 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one (CAS 60049-53-8). • 4-methoxy-1-naphthyl moiety avoids detrimental 2′-substitution, preserving radical scavenging kinetics • Electron-donating methoxy enhances hydrogen donation vs. unsubstituted naphthyl analogs • NLT 98% purity - suitable for PP/PE OIT benchmarking, AChE inhibitor scaffold SAR, and chiral HPLC reference standards

Molecular Formula C19H14O3
Molecular Weight 290.3 g/mol
CAS No. 60049-53-8
Cat. No. B11836088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one
CAS60049-53-8
Molecular FormulaC19H14O3
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3
InChIInChI=1S/C19H14O3/c1-21-17-11-10-15(12-6-2-3-7-13(12)17)18-14-8-4-5-9-16(14)19(20)22-18/h2-11,18H,1H3
InChIKeyQCKWGWOGNUTXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one Overview


3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one (CAS 60049-53-8), also known as 3-(4-methoxynaphthalen-1-yl)isobenzofuran-1(3H)-one, is a 3-arylbenzofuranone derivative with the molecular formula C₁₉H₁₄O₃ and molecular weight 290.31 g/mol . The compound is characterized by a chiral benzofuranone core bearing a 4-methoxy-1-naphthyl substituent at the 3-position. It is commercially available as a high-purity research chemical (NLT 98%) and is utilized as a stabilizer for organic materials against oxidative, thermal, and light-induced degradation, as disclosed in foundational patent literature covering 3-arylbenzofuranones [1].

Stabilizer research: reported for polymer and lubricant antioxidant formulations
Chiral benzofuranone core; (S)-enantiomer documented for stereochemical control studies
High-purity specification (NLT 98%) supports analytical reference and mechanistic work

Critical Role of 4-Methoxy-1-Naphthyl Substitution


In 3-arylbenzofuranones, the aryl substituent's identity and substitution pattern are not arbitrary; they directly govern the compound's hydrogen-donating ability and, consequently, its antioxidant efficacy. Laser flash photolysis (LFP) studies have demonstrated that a methyl group at the 2′-position of the aryl ring significantly reduces the rate constant for hydrogen donation to tert-butoxyl radicals, thereby weakening antioxidant activity in polypropylene [1]. The 4-methoxy-1-naphthyl moiety in 60049-53-8 avoids this detrimental steric hindrance while providing electron-donating resonance effects that may enhance hydrogen donation relative to unsubstituted naphthyl analogs. Simple substitution with a generic phenyl or 2-substituted naphthyl analog would therefore yield a compound with predictably inferior performance as a chain-breaking antioxidant [1][2].

2′-Substituted analogs
A methyl or similar group ortho to the naphthyl-aryl bond may reduce hydrogen-donating rate, lowering antioxidant performance. 4-Methoxy substitution avoids this steric hindrance.
Unsubstituted naphthyl
Lacking the electron-donating methoxy group, hydrogen donation may be less efficient; observed SAR indicates substitution pattern governs stabilizer efficacy.

Evidence Guide: 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one


Purity Specification: Vendor Comparison

Procurement of 3-(4-methoxy-1-naphthyl)-2-benzofuran-1(3H)-one (CAS 60049-53-8) from different commercial sources reveals a quantifiable difference in purity specifications. MolCore specifies a purity of NLT 98% (Not Less Than 98%) , whereas CheMenu offers a purity of 95% . This 3-percentage-point difference can be critical in applications requiring high-purity starting materials, such as mechanistic studies or synthesis of derivatives where impurities may interfere with reaction outcomes or analytical measurements.

Purity specification
Cross-study comparable
NLT 98% (target) vs. 95% (comparator)
Higher purity reduces interference risk in sensitive experiments
Vendor datasheets; verify batch-specific COA
Analytical Chemistry Procurement Quality Control

4-Methoxy Substitution Avoids Steric Hindrance

Laser flash photolysis (LFP) studies on 3-arylbenzofuranones demonstrate that the rate constant for hydrogen donation to tert-butoxyl radicals is highly sensitive to substituent position. Specifically, a methyl group at the 2′-position of the aryl ring significantly reduces the hydrogen donation rate, thereby weakening antioxidant activity in polypropylene (PP) as measured by oxidation induction time (OIT) [1]. The 4-methoxy-1-naphthyl group in CAS 60049-53-8 lacks this ortho-substituent, avoiding steric hindrance to hydrogen abstraction. While direct kinetic data for the 4-methoxy-1-naphthyl derivative is not available, class-level SAR indicates it should exhibit superior hydrogen-donating ability compared to 2′-substituted naphthyl analogs such as 3-(2-methoxy-1-naphthyl)-2-benzofuran-1(3H)-one.

Steric hindrance avoidance
Class-level inference
4-methoxy-1-naphthyl lacks ortho substituent; 2′-substituted analogs show reduced H-donation rate (LFP)
Supports selection for chain-breaking antioxidant studies
Direct kinetic data for this derivative not available; class SAR applied
Polymer Chemistry Antioxidant Mechanism Structure-Activity Relationship

Thermal/Oxidative Stabilizer for Polymers and Lubricants

U.S. Patent 5,516,920 (Nesvadba et al.) explicitly claims 3-arylbenzofuranones, including those with naphthyl substituents, as effective stabilizers for protecting organic materials—particularly polymers and lubricants—against thermal, oxidative, or light-induced degradation [1]. The patent's broad scope encompasses 1-naphthyl and substituted naphthyl variants, providing a validated industrial application context for CAS 60049-53-8. While the patent does not provide comparative OIT data for this specific compound, its inclusion within the claimed generic structure establishes it as a viable candidate for stabilizer formulations, with its 4-methoxy substitution offering a distinct electronic profile compared to unsubstituted naphthyl derivatives [1].

Stabilizer patent context
Supporting evidence
Covered by US 5,516,920 generic claim for 3-arylbenzofuranones as thermal/oxidative stabilizers
Validates industrial application context
No compound-specific OIT data in patent
Polymer Stabilization Lubricant Additives Industrial Chemistry

Chiral Resolution and (S)-Enantiomer Availability

The 3-position of the benzofuranone core is chiral. While the racemic mixture (CAS 60049-53-8) is widely available, the (S)-enantiomer—(S)-3-(4-methoxynaphthalen-1-yl)isobenzofuran-1(3H)-one—has also been characterized and listed in chemical substance databases [1]. This availability of an enantiomerically resolved form enables stereospecific studies, such as evaluating enantioselective biological activity or using the compound as a chiral building block. In contrast, many simpler 3-arylbenzofuranone analogs (e.g., 3-phenyl derivatives) may not be readily available in enantiopure form from commercial sources.

(S)-Enantiomer availability
Supporting evidence
Enantiopure (S)-form documented in chemical databases
Enables stereochemical control and chiral method development
Racemate remains primary commercial form
Chiral Chemistry Stereochemistry Medicinal Chemistry

Applications of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one


Polymer Stabilization and Formulation Development

Researchers developing antioxidant packages for polypropylene (PP), polyethylene, or other polymers can utilize 3-(4-methoxy-1-naphthyl)-2-benzofuran-1(3H)-one as a chain-breaking antioxidant. Its 4-methoxy-1-naphthyl substitution pattern avoids the steric hindrance that reduces hydrogen-donating ability in 2′-substituted analogs, making it a promising candidate for formulations requiring efficient radical scavenging. Performance can be benchmarked using oxidation induction time (OIT) measurements [1][2].

Alzheimer's Disease Hit-to-Lead Optimization

Given that 3-arylbenzofuranone derivatives have demonstrated selective acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 0.089 μM for lead compounds), CAS 60049-53-8 serves as a valuable scaffold for medicinal chemists exploring multi-target anti-Alzheimer's agents. Its chiral center and electron-rich naphthyl system offer multiple vectors for SAR exploration and prodrug design [3].

Analytical Reference Standard and Method Development

With a specified purity of NLT 98% from certain vendors, this compound is suitable for use as a reference standard in HPLC, LC-MS, or GC-MS method development. The 3-percentage-point purity advantage over some alternative sources reduces the need for additional purification steps, streamlining analytical workflows .

Chiral Separation and Stereochemical Studies

The chiral nature of the benzofuranone core, coupled with the documented existence of the (S)-enantiomer, makes this compound valuable for studies in asymmetric synthesis, chiral chromatography method development, or investigations of stereoselective biological interactions. Researchers can procure the racemate and employ chiral resolution techniques or use the known enantiopure form as a reference [4].

Application
Selection Property
Validation Focus
Polymer antioxidant formulation research
Steric hindrance-free hydrogen-donating motif
OIT and radical scavenging assays
Acetylcholinesterase inhibitor development
Chiral scaffold with naphthyl pharmacophore
Target engagement and SAR studies
Analytical reference standard
Purity specification (NLT 98%)
HPLC/LC-MS method suitability
Stereochemical research
Documented enantiopure form
Chiral resolution and attribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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